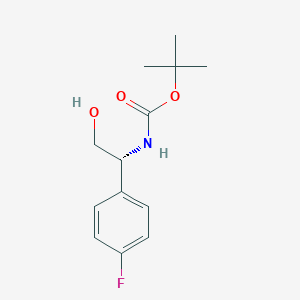
tert-Butyl (R)-(1-(4-fluorophenyl)-2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl and hydroxyethyl precursor. The reaction is often catalyzed by palladium and requires specific conditions such as the presence of a base like cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution of the tert-butyl group may result in a different carbamate derivative.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development.
Medicine
In medicine, tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors, particularly those involving the fluorophenyl group.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to certain receptors or enzymes, modulating their activity. The hydroxyethyl group may also play a role in the compound’s binding affinity and specificity. The overall effect of the compound depends on the specific biological or chemical context in which it is used.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the fluorophenyl and hydroxyethyl groups.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with a methyl group instead of the hydroxyethyl group.
Phenyl carbamate: A related compound with a phenyl group instead of the fluorophenyl group.
Uniqueness
Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both the fluorophenyl and hydroxyethyl groups. These functional groups confer specific chemical and biological properties that are not found in simpler carbamates. The fluorophenyl group, in particular, enhances the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry and drug development.
特性
分子式 |
C13H18FNO3 |
|---|---|
分子量 |
255.28 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChIキー |
XQJURJIJCWFLRP-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


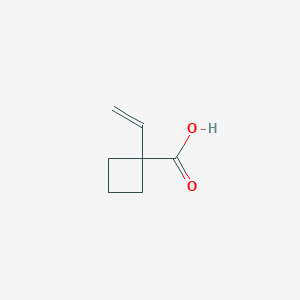
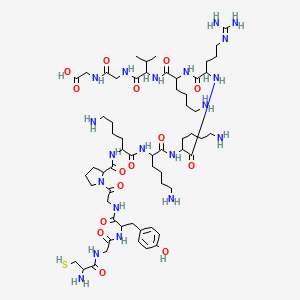
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
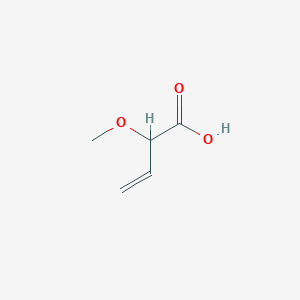


![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
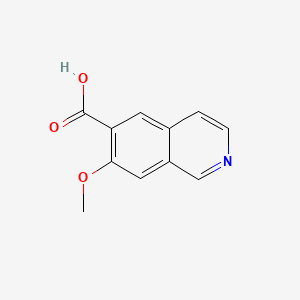

![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)
